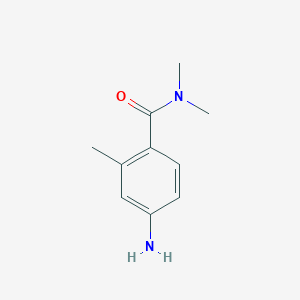

4-amino-N,N,2-trimethylbenzamide

Description

Significance of Benzamide (B126) Derivatives in Medicinal Chemistry and Chemical Biology

Benzamide, an amide derivative of benzoic acid, and its analogues are of profound interest in medicinal chemistry due to their wide spectrum of pharmacological activities. researchgate.net The ability of the benzamide core to be readily substituted allows chemists to fine-tune the molecule's properties, leading to the discovery of potent and selective agents for various biological targets.

Substituted benzamides have been successfully developed into drugs with diverse clinical applications. They are perhaps most well-known for their impact on the central nervous system, with several benzamide derivatives being used as antipsychotic and antiemetic drugs. nih.gov Beyond this, the benzamide scaffold has been exploited to create compounds with anticancer, anti-inflammatory, analgesic, and antimicrobial properties. For instance, certain derivatives have been investigated as histone deacetylase (HDAC) inhibitors for cancer therapy, while others show potential as agents against neurodegenerative diseases. nih.gov The conversion of benzoin (B196080) to benzamide and subsequent substitutions can govern a wide range of biological activities. researchgate.net

The versatility of the benzamide scaffold is further highlighted by the diverse biological targets these derivatives can interact with. These include dopamine (B1211576) receptors, serotonin (B10506) receptors, and various enzymes, showcasing the broad utility of this chemical class in drug discovery and chemical biology. nih.gov

Table 1: Examples of Benzamide Derivatives and Their Research Areas

| Derivative Class | Area of Research/Application | Key Function |

|---|---|---|

| Substituted Benzamides | Psychiatry | Antipsychotic, Antidepressant |

| Gastroenterology | Antiemetic, Prokinetic agent | |

| Oncology | Anticancer, HDAC inhibitors | |

| Inflammation | Anti-inflammatory | |

| Infectious Diseases | Antimicrobial, Antifungal | |

| Neurology | Neuroprotective agents |

Overview of 4-Amino-N,N,2-trimethylbenzamide's Role in Research Contexts

Within the large family of benzamide derivatives lies this compound. This specific compound is primarily recognized as a research chemical and a versatile small molecule scaffold. biosynth.com While extensive published research on its specific biological activities is not widespread, its structure suggests its potential use as a building block in the synthesis of more complex molecules for drug discovery screening libraries.

Its classification as a research tool indicates that it is typically used in laboratory settings for discovery and development purposes. biosynth.com The substituents on the benzene (B151609) ring—an amino group at position 4 and a methyl group at position 2—along with the N,N-dimethylated amide, provide specific steric and electronic properties that can be valuable in probing molecular interactions with biological targets. Chemical suppliers provide this compound for research use only. biosynth.com

Table 2: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 862470-14-2 |

| Molecular Formula | C₁₀H₁₄N₂O |

| Molecular Weight | 178.23 g/mol |

| SMILES | CC1=C(C=CC(=C1)N)C(=O)N(C)C |

Data sourced from Biosynth biosynth.com

Historical Perspectives on Benzamide Research Leading to the Study of Trimethylbenzamide Derivatives

The history of benzamide research is deeply intertwined with the development of neuroleptic drugs in the 20th century. nih.gov The synthesis and investigation of substituted benzamides led to the discovery of compounds like Sulpiride and Amisulpride, which became important in psychiatric medicine. nih.gov These early successes demonstrated the potential of the benzamide scaffold to modulate central nervous system activity, particularly through interaction with dopamine receptors. nih.gov

This initial wave of research paved the way for the exploration of a wider range of structural modifications to the benzamide core. Scientists began to systematically alter the substitution patterns on the aromatic ring and the amide nitrogen to understand structure-activity relationships and to develop compounds with improved efficacy and safety profiles. nih.govnih.gov

The study of trimethylbenzamide derivatives can be seen as a logical progression of this historical trend. By introducing multiple methyl groups onto the benzamide structure, researchers can explore the effects of increased lipophilicity and specific steric bulk on biological activity. This approach is a common strategy in medicinal chemistry to enhance membrane permeability and to probe the binding pockets of target proteins. The continued synthesis of novel, substituted benzamides, including trimethylated versions, for screening against various diseases underscores the enduring legacy and utility of the foundational benzamide research. nih.govresearchgate.net

Properties

IUPAC Name |

4-amino-N,N,2-trimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-7-6-8(11)4-5-9(7)10(13)12(2)3/h4-6H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPYZPMBEYWHIDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Synthetic Routes to 4-Amino-N,N,2-trimethylbenzamide and Precursors

The synthesis of this compound involves a series of well-established organic reactions. Key steps include the formation of the core benzamide (B126) structure, the introduction of the amino group, and the creation of the N,N-dimethylamide moiety.

Amide Coupling Reactions for Benzamide Core Formation

The formation of the amide bond is a cornerstone of the synthesis of benzamides. This is typically achieved by reacting a carboxylic acid or its activated derivative with an amine. Various coupling reagents have been developed to facilitate this reaction, minimizing side reactions and improving yields. peptide.comnih.govbachem.com

Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often in the presence of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization. peptide.com Phosphonium-based reagents, such as BOP (Benzotriazol-1-yloxy-tris(dimethylamino)-phosphonium hexafluorophosphate), and uronium reagents, like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are also highly effective. bachem.com

A general approach to forming a substituted benzamide core involves the reaction of a substituted benzoic acid with an appropriate amine in the presence of a coupling agent. For instance, the synthesis of N-substituted benzamide derivatives can be achieved by reacting a substituted benzoic acid with an amine using a coupling agent, followed by characterization using techniques like IR, MS, and NMR. researchgate.net

| Coupling Reagent Class | Examples | Key Features |

| Carbodiimides | DCC, DIC, EDC | Commonly used for amide and ester formation. peptide.com |

| Phosphonium Reagents | BOP, PyBOP | Effective for cyclization and do not affect amino groups. bachem.com |

| Uronium/Aminium Reagents | HBTU, TBTU, HATU | Fast reacting with less epimerization. peptide.combachem.com |

Nitro Group Reduction Strategies for Amino Functionality

The introduction of an amino group onto the aromatic ring is often accomplished by the reduction of a corresponding nitro-substituted precursor. The reduction of nitroarenes is a fundamental transformation in organic synthesis and can be achieved through various methods. wikipedia.org

Catalytic hydrogenation is a widely used industrial method, employing catalysts such as Raney nickel, palladium-on-carbon (Pd/C), or platinum(IV) oxide. wikipedia.orgresearchgate.net Chemical reduction methods are also prevalent. For example, metals like iron, tin, or zinc in acidic media can effectively reduce nitro groups. wikipedia.orggoogle.com Another common laboratory-scale method involves the use of tin(II) chloride (SnCl2) in ethanol (B145695). researchgate.net The choice of reducing agent can be critical to ensure chemoselectivity, leaving other functional groups in the molecule intact. google.com

The general mechanism of nitro group reduction proceeds through nitroso and hydroxylamine (B1172632) intermediates to furnish the final amine. nih.gov

| Reduction Method | Reagents/Catalysts | Typical Conditions |

| Catalytic Hydrogenation | Pd/C, PtO₂, Raney Nickel | Hydrogen gas pressure, various solvents. wikipedia.orgresearchgate.net |

| Metal-Acid Reduction | Fe/HCl, Sn/HCl, Zn/CH₃COOH | Acidic aqueous or alcoholic solutions. wikipedia.org |

| Tin(II) Chloride Reduction | SnCl₂·2H₂O | Ethanol, often heated. researchgate.net |

| Hydrazine-based Reduction | Hydrazine hydrate (B1144303) with a catalyst (e.g., Fe-based) | Often performed at low temperatures. unimi.it |

Formation of N,N-Dimethylamide Moieties

The N,N-dimethylamide functional group can be introduced through several synthetic routes. A direct method involves the reaction of a carboxylic acid with dimethylamine (B145610). This can be facilitated by coupling agents, similar to the general amide bond formation described earlier.

Alternatively, N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) can serve as a source of the dimethylamino group. For example, carboxylic acids can be converted to their N,N-dimethylamides by heating with DMAc in the presence of 1,1'-carbonyldiimidazole (B1668759) (CDI). researchgate.net Another approach involves the reaction of isatoic anhydride (B1165640) with dimethylamine to produce o-amino-N,N-dimethylbenzamide. google.com The Mitsunobu reaction has also been applied for the synthesis of N,N-diethylbenzamides from benzoic acids and diethylamine, a method that could be adapted for N,N-dimethylamides. nih.gov

Derivatization and Analogue Synthesis

The core structure of this compound can be modified to generate a variety of analogues. These modifications can involve substitution on the aromatic ring or the construction of new heterocyclic systems incorporating the benzamide moiety.

Synthesis of Substituted N,N,2-Trimethylbenzamides as Intermediates

The synthesis of substituted N,N,2-trimethylbenzamides often serves as a stepping stone for creating more complex molecules. The substituents on the aromatic ring can be introduced either on the starting materials or on the benzamide core itself. For example, a series of N-substituted benzamide derivatives have been synthesized and evaluated for their biological activities. researchgate.netnih.gov The synthetic strategies often involve standard reactions such as acylation, alkylation, and halogenation. The directed ortho-metalation (DoM) reaction is a powerful tool for the regioselective functionalization of aromatic compounds, with the N,N-diethylamide group being a particularly effective directing group. nih.gov This strategy could be applied to N,N-dimethylbenzamides to introduce substituents at the ortho position.

Preparation of Heterocyclic Ring Systems Incorporating Benzamide Moieties

Benzamide derivatives are versatile precursors for the synthesis of various heterocyclic systems. organic-chemistry.org For example, transition metal-catalyzed reactions, such as those employing rhodium(III) catalysts, can facilitate the cyclization of secondary aromatic amides with maleimides to construct spiro-γ-lactams. acs.org Another approach involves the palladium-catalyzed cyclization of benzamide derivatives containing a propargyl ether to yield six-membered N-heterocyclic compounds. organic-chemistry.org Furthermore, three-component reactions can be employed to synthesize meta-hetarylanilines from heterocycle-substituted 1,3-diketones, demonstrating a method for incorporating heterocyclic motifs. beilstein-journals.org The synthesis of N-(pyridin-2-yl)-benzamides has been achieved through the reaction of 2-aminopyridine (B139424) and trans-beta-nitrostyrene (B46478) using a bimetallic metal-organic framework as a catalyst. mdpi.com Such synthetic strategies highlight the utility of the benzamide functional group as a handle for constructing diverse and complex heterocyclic structures. nih.gov

Synthesis of 3-Arylisoquinolin-1-ones from Trimethylbenzamide Precursors

The synthesis of 3-arylisoquinolin-1-ones can be achieved from trimethylbenzamide precursors. Pyridin-2(1H)-ones, which are structurally significant in many biologically active compounds, serve as key intermediates. Specifically, 3-aminopyridin-2(1H)-ones are valuable due to their amino acid amide fragment, making them useful for creating peptidomimetics.

A developed method for preparing 7-aryloxazolo[5,4-b]pyridines utilizes accessible azlactones and enamines of ethyl acetoacetate. The hydrolysis of these compounds yields 3-aminopyridin-2(1H)-one derivatives in good yields. The process involves the reaction of 4-arylidene-2-phenyloxazol-5(4H)-ones with enamines of ethyl acetoacetate. This reaction produces 4-aryl-2-methyl-6-oxo-5-[(phenylcarbonyl)amino]-1,4,5,6-tetrahydropyridine-3-carboxylic acid esters. When heated with phosphorus oxychloride, these esters are converted into esters of 7-aryl-5-methyl-2-phenyloxazolo[5,4-b]pyridine-6-carboxylic acids. Subsequent alkaline hydrolysis of these compounds leads to the formation of 4-aryl-2-methyl-6-oxo-5-[(phenylcarbonyl)amino]-1,6-dihydropyridine-3-carboxylic acid esters.

Functionalization of the Amino Group (e.g., N-acetylation in related compounds)

The functionalization of the amino group is a critical step in modifying the properties of benzamide derivatives. One common modification is N-acetylation. In human liver cells, the N-acetylation of aromatic amines like 4-aminobiphenyl (B23562) is catalyzed by N-acetyltransferases (NATs), specifically NAT1 and NAT2.

The rate of N-acetylation can be influenced by genetic variations in the NAT2 enzyme, leading to different acetylator phenotypes: rapid, intermediate, and slow. Studies have shown that the N-acetylation of 4-aminobiphenyl is significantly dependent on the NAT2 genotype in human hepatocytes. This genotype-dependent difference is observed both in vitro and in situ. For instance, at concentrations of 10 µM and 100 µM, the N-acetylation of 4-aminobiphenyl varied significantly among hepatocytes from rapid, intermediate, and slow acetylators.

Generation of Benzamide-Based PROTAC Linkers and Warheads

Benzamide derivatives are increasingly utilized in the design of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. They consist of a ligand for the target protein (the "warhead"), a ligand for the E3 ligase, and a chemical linker connecting them.

Recent research has focused on developing novel non-phthalimide cereblon (CRBN) binders for PROTAC design, moving away from traditional immunomodulatory imide drugs (IMiDs) like thalidomide (B1683933), which are prone to degradation. These new benzamide-type derivatives are designed to be more stable and selective. The synthesis of these PROTACs often involves attaching linkers via methods like reductive amination, though this can have limitations. The "warhead" portion of the PROTAC can be a ligand for a variety of protein targets, and has been a major focus of PROTAC research to expand their therapeutic applications.

Synthesis of Chiral Derivatives

The synthesis of chiral benzamide derivatives is of significant interest due to the potential for different biological activities between enantiomers. Axially chiral benzamides, where chirality arises from restricted rotation around the C(aryl)-C(carbonyl) bond, can be synthesized using several methods.

One approach involves the enantioselective lithiation of prochiral tricarbonylchromium complexes of N,N-diethyl 2,6-dimethylbenzamide (B3022000) using a chiral lithium amide base, followed by electrophilic substitution. This method can produce axially chiral benzamides in high yields and with high optical purity. The resulting chromium-complexed benzamides can then be oxidized to yield the chromium-free chiral benzamides. Another strategy employs peptide-catalyzed enantioselective bromination of tertiary benzamides.

The synthesis of chiral amino acids can also be achieved using chiral amides as synthons. For example, chiral Ni(II) complexes of Schiff bases derived from amino acids have been used for the asymmetric synthesis of tailor-made amino acids.

Reaction Conditions and Optimization in Research Synthesis

Exploration of Solvents and Reagents for Improved Yield and Purity

The optimization of reaction conditions, including the choice of solvents and reagents, is crucial for improving the yield and purity of synthesized benzamide derivatives. For example, in the synthesis of 4-amino-N-[2-(diethylamino)ethyl]benzamide tetraphenylborate, the reaction is carried out in deionized water at room temperature, which is considered a green chemistry approach. The choice of solvent can also affect the spectroscopic properties of the resulting compounds.

In the synthesis of N-substituted benzamide derivatives, the reaction mixture is often cooled to allow for the precipitation of the product, which is then collected by filtration and recrystallized from a suitable solvent like ethanol to achieve high purity. The synthesis of benzamide from benzoic acid and urea (B33335) can be performed with or without a catalyst, and allowing the reaction to proceed for a longer duration can increase the yield. The purification process often involves washing the product with a dilute ammonia (B1221849) solution to remove unreacted starting materials.

Table 1: Solvent and Reagent Exploration in Benzamide Synthesis

| Synthesis Type | Solvents | Reagents | Key Optimization Findings |

|---|---|---|---|

| 4-amino-N-[2-(diethylamino)ethyl]benzamide tetraphenylborate | Deionized Water | Sodium tetraphenyl borate, 4-amino-N-[2-(diethylamino)ethyl]benzamide hydrochloride | Green chemistry approach at room temperature. |

| N-Substituted Benzamide Derivatives | Ethanol | Thionyl chloride, DMF | Recrystallization from ethanol for purification. |

| Benzamide from Benzoic Acid | None (melt) | Benzoic acid, Urea, Boric acid (catalyst) | Longer reaction time increases yield. |

Role of Catalysis in Benzamide Synthesis (e.g., Palladium-catalyzed hydrogenation)

Catalysis plays a vital role in the synthesis of benzamides and their precursors. Palladium-catalyzed reactions are particularly versatile and widely used. Palladium on carbon (Pd/C) is a common catalyst for hydrogenation reactions, which are used for deprotection steps or for the reduction of nitro groups to amino groups. For instance, the reduction of a nitro group to form an aniline (B41778) can be achieved using H₂/Pd-C in ethanol.

The efficiency of palladium catalysts can vary depending on the source and preparation method. Research has explored different palladium catalysts and reaction conditions to improve efficiency and selectivity. For example, a combination of palladium and palladium hydroxide (B78521) on carbon has been used for the hydrogenolysis of benzyl (B1604629) groups. In some cases, a magnesium/water system with Pd/C can be used for hydro-dehalogenation and the reduction of unsaturated aldehydes and ketones.

Palladium catalysts are also central to enantioselective C-H functionalization, which allows for the direct synthesis of chiral molecules. The development of new chiral ligands for palladium catalysts is an active area of research aimed at improving catalytic activity and enantioselectivity.

Table 2: Catalysis in Benzamide Synthesis | Reaction Type | Catalyst |

Stereoselective Synthesis Approaches for Related Derivatives

The stereoselective synthesis of derivatives related to this compound, particularly those involving the creation of a chiral center at the C2 position of the benzene (B151609) ring, presents a significant synthetic challenge. While direct asymmetric ortho-alkylation of a pre-formed benzamide ring is not a widely established method, the use of chiral auxiliaries to control stereochemistry in alkylation reactions of carbonyl compounds offers a promising and analogous strategy. These methods typically involve the temporary attachment of a chiral molecule to the substrate, which then directs the stereochemical outcome of a subsequent reaction, such as alkylation. After the desired chiral center is created, the auxiliary can be removed.

One of the most well-established methods for the asymmetric α-alkylation of carbonyl compounds is the Myers asymmetric alkylation. synarchive.com This method utilizes pseudoephedrine as a chiral auxiliary, which is first converted to the corresponding amide. Deprotonation of this amide with a strong base, such as lithium diisopropylamide (LDA), generates a chiral enolate. This enolate then reacts with an alkylating agent, with the chiral auxiliary directing the approach of the electrophile to one face of the enolate, leading to a high degree of diastereoselectivity. wikipedia.orgcaltech.edu The bulky nature of the pseudoephedrine auxiliary and its ability to chelate to the lithium cation are believed to be key to the high levels of stereocontrol observed. wikipedia.org

While the Myers alkylation is traditionally used for the α-alkylation of aliphatic amides, the principles can be conceptually extended to the ortho-alkylation of benzamides. This would involve the directed ortho-lithiation of a benzamide bearing a chiral auxiliary, followed by quenching with an electrophile like methyl iodide. The chiral auxiliary would need to effectively control the facial selectivity of the incoming electrophile to the lithiated aromatic ring.

Another chiral auxiliary that has been extensively used in asymmetric synthesis is pseudoephenamine. It has been shown to be a versatile auxiliary for asymmetric alkylation reactions, often providing high diastereoselectivities, particularly in the formation of quaternary carbon centers. nih.gov Similar to pseudoephedrine, amides derived from pseudoephenamine can be deprotonated to form chiral enolates that undergo highly diastereoselective alkylations. nih.govharvard.edu The subsequent removal of the auxiliary provides access to enantiomerically enriched carboxylic acids, alcohols, and ketones. caltech.edunih.gov

The application of these chiral auxiliary-based methods to the stereoselective synthesis of ortho-alkylated benzamides would likely involve the following general steps:

Synthesis of the Chiral Auxiliary-Containing Benzamide: The starting benzoic acid derivative would be coupled with the chiral auxiliary (e.g., (+)-pseudoephedrine or (+)-pseudoephenamine) to form the corresponding amide.

Directed ortho-Lithiation and Alkylation: The chiral benzamide would then be treated with a strong base, such as an alkyllithium reagent in the presence of a ligand like TMEDA, to effect directed ortho-lithiation. The resulting lithiated species would then be quenched with an electrophile (e.g., methyl iodide) to introduce the ortho-substituent. The chiral auxiliary would direct the approach of the electrophile, leading to the formation of one diastereomer in excess.

Removal of the Chiral Auxiliary: The chiral auxiliary would then be cleaved from the ortho-alkylated benzamide to yield the desired enantiomerically enriched product.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Elucidation of Key Pharmacophoric Features

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For benzamide (B126) derivatives, including 4-amino-N,N,2-trimethylbenzamide, understanding these features is critical.

Benzamide derivatives are a versatile class of compounds with a wide range of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer effects. The biological potential of these molecules can be significantly modified by the addition or alteration of substituent groups on the benzamide scaffold. ontosight.ai The core structure consists of a benzene (B151609) ring connected to an amide group. ontosight.aipharmaguideline.com The nature and position of substituents on this core structure dictate the molecule's electronic properties, lipophilicity, and steric profile, which in turn govern its interaction with biological targets. ontosight.ai

The amide group itself is a crucial functional group for the synthesis of various biologically active molecules. researchgate.net Substitutions can occur on the benzene ring or on the amide nitrogen. masterorganicchemistry.comyoutube.com For instance, primary amides have higher melting and boiling points than secondary and tertiary amides due to their ability to form more hydrogen bonds. youtube.com The addition of groups like a sulfonyl moiety can enhance a compound's ability to interact with biological targets, while other groups, such as a pyrrolidinyl group, may influence its pharmacokinetic properties. ontosight.ai Research into various 4-substituted bis-benzamide compounds has shown that specific substitutions can lead to promising anticancer and antioxidant activity. researchgate.net

| Substituent Group | General Influence on Benzamide Derivatives | Potential Effect |

|---|---|---|

| Sulfonyl Group | Can enhance interactions with biological targets. ontosight.ai | May contribute to antioxidant properties. ontosight.ai |

| Pyrrolidinyl Group | May influence pharmacokinetic properties. ontosight.ai | Could affect the ability to cross the blood-brain barrier. ontosight.ai |

| Amino Group | Often a key feature in biologically active benzamides. researchgate.netacs.org | Serves as a hydrogen bond donor/acceptor, crucial for receptor binding. |

| Methyl Group | Affects lipophilicity and steric interactions. | Can influence binding affinity and metabolic stability. |

The amide bond is a fundamental chemical bond in a vast array of organic molecules, including peptides and proteins. wiley.com A key feature of the amide bond is its planar structure, a result of resonance that creates a partial double-bond character between the carbonyl carbon and the nitrogen atom. masterorganicchemistry.comnih.gov This resonance restricts free rotation around the C-N bond, which is critical for establishing the three-dimensional structures of biomolecules. nih.gov

This conformational rigidity has profound implications for molecular recognition, the specific interaction between two or more molecules. The defined geometry of the amide linkage helps to properly orient other functional groups for optimal interaction with a biological target, such as an enzyme's active site. wiley.com The ability of the amide group's N-H and C=O groups to act as hydrogen bond donors and acceptors, respectively, is central to its role in molecular recognition. nih.gov The precise conformation of the amide linkage determines the spatial relationship of these hydrogen-bonding groups, thereby influencing the specificity and strength of the binding interaction. wiley.com In essence, the conformational state of the amide bond is a key determinant in the molecular recognition processes that underpin the biological activity of many pharmaceuticals. nih.govnih.gov

SAR in Specific Biological Contexts

The principles of SAR are most powerfully applied when focused on a specific biological target. For derivatives of trimethylbenzamide, a significant area of research has been their development as inhibitors of tankyrase enzymes.

Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes. researchgate.net They are considered potential drug targets, particularly for cancer, due to their roles in cellular processes like Wnt signaling. researchgate.netnih.gov The development of tankyrase inhibitors often exploits the nicotinamide-binding site of the enzyme's catalytic domain. researchgate.net SAR studies have been crucial in optimizing benzamide-based scaffolds to achieve potent and selective inhibition.

Early optimization and screening efforts identified that certain 3-aryl-5-substituted isoquinolin-1-ones, which share structural similarities with benzamides, exhibit potent inhibition of tankyrase activity. researchgate.net These findings highlight the importance of the aryl-substituted core in guiding the design of effective inhibitors.

The development of potent tankyrase inhibitors from benzamide-related scaffolds has revealed the critical role of aryl substituents. The placement and nature of these substituents on the aromatic ring system are key to achieving high affinity for the tankyrase active site. researchgate.netnih.gov

Co-crystal structures of various inhibitors with tankyrase 2 show that the compounds anchor to the nicotinamide (B372718) subsite. nih.gov The specific interactions are dictated by the substituents. For example, in the development of isoquinolin-1-one inhibitors, the aryl group at the 3-position was found to be a critical determinant of potency. Modifications to this aryl group led to significant changes in inhibitory activity, demonstrating its importance for interaction within the enzyme's binding pocket.

| Inhibitor Scaffold | Key Structural Feature | Significance in Tankyrase Inhibition |

|---|---|---|

| Phenanthridinones | Fused three-ring aromatic system. nih.gov | The shape resembles the core of other potent PARP inhibitors, fitting into the active site. nih.gov |

| Isoquinolin-1-ones | 3-aryl substitution. researchgate.net | The nature of the aryl substituent at this position is crucial for potency against tankyrase. researchgate.net |

| General Benzamides | Substituents on the aromatic ring and amide nitrogen. | Modulate binding affinity and selectivity for the nicotinamide subsite of tankyrases. nih.gov |

The binding of inhibitors to tankyrase is not a simple lock-and-key mechanism; it involves dynamic conformational changes in the enzyme's active site. acs.org A flexible region known as the D-loop lines the NAD+ binding site. nih.gov In the absence of a ligand, this loop adopts a "closed" conformation. nih.gov Upon the binding of NAD+ or certain bulky inhibitors, the D-loop opens up, revealing different conformations of the binding pocket. acs.orgnih.gov

Molecular dynamics studies have shown that the ligand-binding pocket can adopt at least four distinct conformations. acs.org The binding of an inhibitor can induce an allosteric switch in the active site that promotes a catalytically active or inactive conformation. nih.govresearchgate.net Specifically, interactions at the nicotinamide (NI) and adenosine (B11128) (AD) subsites, which are located next to each other, are connected. acs.org The binding of a ligand can influence the conformation of both subsites. For example, some inhibitors induce an "NI-open/AD-open" form, which differs from the "NI-open/AD-closed" form seen in the unliganded enzyme. acs.org This conformational flexibility is a key aspect of tankyrase function and a critical consideration in the design of inhibitors that can effectively bind to and stabilize an inactive state of the enzyme. nih.govnih.gov

SAR in DNA Methylation Modulators (for related compounds)

While direct studies on this compound as a DNA methylation modulator are not extensively documented in publicly available research, the broader class of N-methylpyrrolecarboxamides and related structures offers insights into targeting DNA. For instance, Me-lex, a methyl sulfonate ester linked to a neutral N-methylpyrrolecarboxamide dipeptide, was designed to preferentially create N3-methyladenine (3-MeA) adducts in the minor groove of DNA. nih.gov This indicates that the carboxamide moiety can be a crucial component of molecules designed to interact with DNA. nih.gov

Studies on agents like Me-lex have shown that more than 99% of the lesions induced are 3-MeA, and this methylation is highly selective for adenine (B156593) residues within or adjacent to the molecule's binding sites. nih.gov This sequence-selective methylation highlights the potential for designing benzamide-containing molecules that could influence DNA structure and function, although this is a hypothetical extension and not direct evidence for this compound itself. nih.gov Furthermore, compounds that modulate protein arginine methyltransferases (PRMTs), another class of epigenetic modifiers, sometimes feature amidine functionalities, which share some electronic characteristics with the amino-benzamide core. nih.gov

SAR in Kinase Inhibitor Design

The benzamide scaffold is a well-established component in the design of kinase inhibitors. Research into a variety of benzamide derivatives has illuminated key SAR principles that are likely applicable to analogs of this compound.

Kinase inhibitors often feature a core structure that can form crucial hydrogen bonds with the hinge region of the kinase's ATP-binding pocket. The 4-amino group on the benzamide ring, as seen in related aminopyrimidine and aminopyrazine inhibitors, is frequently involved in these critical interactions. nih.govnih.gov The positioning of substituents on the benzamide ring significantly impacts potency and selectivity. For example, in a series of 3-substituted benzamide derivatives designed as Bcr-Abl kinase inhibitors, halogenated and trifluoromethylated compounds at the 3-position were identified as highly potent. researchgate.net

In another study on 4-(arylaminomethyl)benzamide derivatives, compounds with a trifluoromethylbenzene ring in either the amide or amine part of the molecule showed high potency against the Epidermal Growth Factor Receptor (EGFR). frontiersin.org This suggests that the N,N,2-trimethyl substitution pattern in this compound would need to be evaluated for its steric and electronic effects on kinase binding. The 2-methyl group, in particular, could influence the conformation of the molecule and its fit within the binding pocket. The N,N-dimethylamide could provide a metabolically stable group that can also participate in specific interactions.

The table below summarizes findings from various studies on benzamide-based kinase inhibitors, highlighting the importance of specific substitutions.

| Compound Series | Target Kinase(s) | Key SAR Findings | Reference |

| 3-Substituted Benzamides | Bcr-Abl | 3-halogenated and 3-trifluoromethylated derivatives showed high potency. | researchgate.net |

| 4-(Arylaminomethyl)benzamides | EGFR, HER-2, KDR, etc. | Analogues with a (trifluoromethyl)benzene moiety were highly potent against EGFR. The 4-(aminomethyl)benzamide (B1271630) linker provided favorable geometry. | frontiersin.org |

| Aminopyrazine Derivatives | Nek2 | The pyrazine (B50134) core and its substituents are crucial for binding to an inactive kinase conformation. | nih.gov |

| 4-Substituted-2-aminopyrimidines | JNK1 | Optimization of substituents led to improved microsomal clearance. | nih.gov |

| 4-Methylbenzimidazole Derivatives | NPY-1 Receptor | A second basic substituent was found to be important for increased receptor affinity. | nih.gov |

Rational Drug Design Approaches Employing this compound Scaffold

The principles of rational drug design leverage structural information to create molecules with desired properties. The this compound scaffold, or closely related structures, serves as a valuable starting point for such strategies.

Scaffold Hopping and Isosteric Replacements

Scaffold hopping is a powerful strategy in medicinal chemistry used to identify novel core structures with similar or improved biological activity and better drug-like properties. nih.gov This can involve significant changes to the molecular backbone, such as ring opening or closure, or more subtle changes like heterocycle replacements. nih.gov

Starting from a scaffold like this compound, a medicinal chemist might consider several "hops":

Heterocycle Replacement: The benzene ring could be replaced with a pyridine, pyrimidine (B1678525), or pyrazole (B372694) ring to alter properties like solubility, metabolism, and kinase selectivity. nih.gov For instance, the transformation of a pyrimidine core to a pyrazole core in the discovery of dual leucine (B10760876) zipper kinase (DLK) inhibitors led to improved physicochemical properties. explorationpub.com

Isosteric Replacement of Substituents: The methyl groups could be replaced by other small groups. For example, replacing a methyl group with a fluorine atom can alter electronic properties and metabolic stability. The amino group could be replaced with other hydrogen-bond donors.

Ring System Modification: The benzamide scaffold could be "hopped" to a quinazolinone or a thienopyrimidine, which have also been explored as kinase inhibitors and allosteric modulators. nih.gov

Design of Targeted Protein Degraders (PROTACs) utilizing the Benzamide Scaffold

One of the most exciting recent applications of benzamide-related scaffolds is in the development of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. frontiersin.org They consist of a ligand for the protein of interest, a ligand for an E3 ligase, and a linker.

The benzamide scaffold has been instrumental in creating ligands for the E3 ligase Cereblon (CRBN). Immunomodulatory drugs (IMiDs) like thalidomide (B1683933) and its analogs are well-known CRBN ligands, but their inherent instability and potential for off-target effects have driven the search for alternatives. This has led to the discovery of conformationally locked benzamide-type derivatives that can recruit CRBN with high affinity and improved chemical stability.

These novel benzamide-based CRBN binders offer several advantages:

Enhanced Stability: They are often more resistant to hydrolysis compared to the phthalimide-based IMiDs.

Improved Selectivity: They can be designed to have a more favorable selectivity profile in terms of the proteins they cause to be degraded.

Versatility: The benzamide scaffold provides multiple points for the attachment of a linker, which is a critical component for optimizing the efficacy of a PROTAC. frontiersin.org

Research has shown that substitutions on the benzamide ring, such as the introduction of fluorine atoms, can increase binding affinity to CRBN. The development of these novel benzamide-based ligands has enabled the creation of potent PROTACs for degrading high-value targets like BRD4 and HDAC6.

The table below summarizes key aspects of using the benzamide scaffold in PROTAC design.

| PROTAC Component | Role of Benzamide Scaffold | Key Findings | Reference |

| E3 Ligase Ligand (for CRBN) | Serves as a stable, non-phthalimide binder for Cereblon. | Conformationally locked benzamide derivatives show enhanced chemical stability and favorable selectivity. | |

| Linker Attachment Point | Provides versatile sites for connecting to the target-binding ligand. | Rational linker design is crucial for the stability and potency of the final PROTAC. | |

| Overall PROTAC Molecule | Forms the basis of potent degraders for targets like BRD4 and HDAC6. | Benzamide-based PROTACs can outperform reference degraders. |

Mechanistic Investigations of Biological Activities in Research Models

Enzyme Inhibition Studies

Research into 4-amino-N,N,2-trimethylbenzamide and its derivatives has unveiled significant interactions with various enzymes, leading to the modulation of critical biological pathways. These investigations have primarily focused on enzyme inhibition, providing a mechanistic basis for the observed biological effects in various research models.

Compounds derived from 3-substituted-N,N,2-trimethylbenzamides have been instrumental in the synthesis of potent inhibitors of Tankyrase-1 (TNKS-1) and Tankyrase-2 (TNKS-2). nih.gov These enzymes are members of the poly(ADP-ribose) polymerase (PARP) family and are recognized as important targets in cancer research due to their roles in telomere regulation, mitosis, and Wnt/β-catenin signaling. nih.govnih.gov The inhibitory action of these derived compounds, such as 3-arylisoquinolin-1-ones, is characterized by high potency and selectivity for tankyrases over other PARP family members. nih.gov

The primary mechanism of tankyrase inhibition by these derived compounds involves competitive binding at the nicotinamide-binding site of the enzyme's catalytic domain. nih.govnih.gov Tankyrases utilize NAD+ as a substrate to catalyze the poly(ADP-ribosyl)ation of target proteins. nih.gov The inhibitors, designed as nicotinamide (B372718) mimics, occupy this same binding pocket, preventing the natural substrate from accessing the active site and thereby blocking the enzyme's catalytic function. nih.gov

Crystal structures of TNKS-2 complexed with these inhibitors have provided detailed insights into the binding mode. nih.govnih.gov For instance, in the case of 3-arylisoquinolin-1-one inhibitors, the isoquinolin-1-one core mimics the nicotinamide moiety of NAD+. nih.gov The 3-aryl group extends into a large hydrophobic cavity within the active site, while substituents on this aryl ring can project into a tunnel leading towards the exterior of the enzyme. nih.gov This interaction within a hydrophobic pocket is crucial for the high affinity and potency of these inhibitors. nih.gov Structure-activity relationship (SAR) studies have demonstrated that the nature and position of substituents on the aryl ring are critical for inhibitory activity, with para-substituents often being optimal. nih.gov

By inhibiting TNKS-1 and TNKS-2, these compounds directly modulate the poly(ADP-ribosyl)ation (PARsylation) of various target proteins. nih.govnih.gov PARsylation is a post-translational modification where ADP-ribose units are transferred from NAD+ to a protein substrate. nih.govnih.gov This modification acts as a signal that is often recognized by other proteins, leading to changes in the target protein's stability or function. nih.govnih.gov

A key cellular process affected by this modulation is the Wnt/β-catenin signaling pathway. nih.govresearchgate.net In this pathway, tankyrases PARsylate Axin, a central component of the β-catenin destruction complex. nih.govresearchgate.net This PARsylation marks Axin for ubiquitination and subsequent degradation by the proteasome. nih.govnih.gov The degradation of Axin destabilizes the destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate Wnt target genes, which are often implicated in cancer progression. researchgate.net

Inhibitors derived from this compound prevent the PARsylation of Axin. researchgate.net This leads to the stabilization of Axin, reconstitution of the destruction complex, and subsequent phosphorylation and degradation of β-catenin. nih.govresearchgate.net The ultimate effect is the downregulation of Wnt/β-catenin signaling, which has been demonstrated in cell-based reporter assays. nih.govnih.gov This modulation of the PARsylation pathway is a primary mechanism by which these compounds exert their anti-proliferative effects in cancer cell lines. nih.gov

While direct derivatives of this compound are primarily studied as tankyrase inhibitors, structurally related compounds, particularly those incorporating heterocyclic scaffolds like pyrimidine (B1678525), have been investigated as inhibitors of protein kinases such as vascular endothelial growth factor receptor-2 (VEGFR-2) and c-Met. nih.govnih.govresearchgate.net These kinases are crucial mediators of cell signaling pathways that control cell proliferation, survival, and angiogenesis, and their dysregulation is a hallmark of many cancers. nih.govresearchgate.net

The inhibitory mechanism of these related compounds often involves binding to the ATP-binding pocket of the kinase domain. researchgate.netresearchgate.net Many are classified as "Type II" inhibitors, which bind to the inactive "DFG-out" conformation of the kinase. nih.govresearchgate.net In this conformation, the conserved Asp-Phe-Gly (DFG) motif is flipped, exposing an allosteric pocket adjacent to the ATP-binding site. researchgate.net

Key interactions for these inhibitors typically include:

Hinge Region Binding: A nitrogen-containing heterocyclic core (like furopyrimidine or thiopyrimidine) forms hydrogen bonds with key residues in the hinge region of the kinase, such as Cys919 in VEGFR-2, mimicking the adenine (B156593) ring of ATP. nih.govresearchgate.net

Hydrophobic Interactions: A linker moiety connects the core to another part of the molecule that occupies the hydrophobic "gatekeeper" region. nih.gov

DFG-out Motif Interaction: A hydrophilic group, such as a urea (B33335) or amide, forms critical hydrogen bonds with conserved glutamate (B1630785) (Glu885 in VEGFR-2) and aspartate (Asp1046 in VEGFR-2) residues of the DFG motif. nih.govresearchgate.net

Allosteric Pocket Occupancy: A terminal hydrophobic moiety fits into the allosteric pocket created by the DFG-out conformation, contributing to the inhibitor's potency and selectivity. researchgate.net

Molecular docking simulations and in vitro kinase assays have confirmed these binding modes and inhibitory activities. nih.govnih.gov For example, certain substituted 4-amino-2-thiopyrimidines have shown potent, submicromolar inhibition of VEGFR-2. nih.gov Similarly, thieno[2,3-d]pyrimidine (B153573) derivatives have exhibited nanomolar inhibitory concentrations (IC50) against VEGFR-2. nih.gov

Compounds structurally related to the N,N-disubstituted benzamide (B126) moiety, such as O-aromatic N,N-disubstituted carbamates and thiocarbamates, have been investigated as inhibitors of acetylcholinesterase (AChE). mdpi.com AChE is a key enzyme in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine, thereby terminating synaptic transmission. nih.gov Inhibition of AChE is a therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease. nih.gov

The mechanism of AChE inhibition by these related compounds can be reversible, involving either competitive or non-competitive binding. nih.gov Kinetic studies and molecular docking suggest that these compounds interact with the enzyme's active site. mdpi.com For some carbamate (B1207046) derivatives, the mode of inhibition is non-covalent, with the compounds establishing multiple interactions at the peripheral anionic site (PAS) of the enzyme, rather than acylating the catalytic serine residue as classic carbamate inhibitors do. mdpi.com The presence of multiple aromatic moieties in the inhibitor structure can facilitate π-π stacking and other non-covalent interactions with aromatic amino acid residues in the active site gorge of AChE. mdpi.com

The inhibitory potency (IC50) of these compounds varies based on their specific chemical structure, with some derivatives showing moderate inhibition of AChE. mdpi.com For instance, O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate was identified as a notable AChE inhibitor with an IC50 value of 38.98 µM. mdpi.com

Mechanism of Tankyrase-1 and Tankyrase-2 Inhibition by Derived Compounds

Modulation of Cellular Pathways

The enzyme-inhibitory activities of this compound derivatives and related compounds translate into the modulation of complex cellular signaling pathways. The most prominently affected pathways are the Wnt/β-catenin signaling cascade, kinase-mediated growth and survival pathways, and cholinergic neurotransmission.

Inhibition of tankyrases by derived isoquinolinones directly impacts the Wnt/β-catenin pathway. nih.gov By preventing the degradation of the Axin scaffold protein, these inhibitors effectively shut down the signaling cascade that is aberrantly activated in many cancers, particularly colorectal cancers. nih.govresearchgate.net This leads to a reduction in the proliferation of cancer cells that are dependent on this pathway. nih.gov Beyond Wnt signaling, tankyrase inhibition also has implications for telomere homeostasis and the proper execution of mitosis, as tankyrases PARsylate proteins involved in these processes. nih.govresearchgate.net

The inhibition of kinases like VEGFR-2 by structurally related compounds modulates pathways essential for tumor angiogenesis. nih.gov By blocking VEGFR-2 autophosphorylation and downstream signaling, these inhibitors can prevent the proliferation and migration of endothelial cells, ultimately leading to a reduction in blood vessel formation in tumors. nih.govresearchgate.net Similarly, inhibition of c-Met can disrupt signaling pathways that promote tumor cell growth, invasion, and metastasis. researchgate.netresearchgate.net

Furthermore, the inhibition of acetylcholinesterase by related N,N-disubstituted carbamates modulates cholinergic signaling. mdpi.comnih.gov By preventing the breakdown of acetylcholine, these inhibitors increase the level and duration of action of this neurotransmitter in the synaptic cleft, which is the mechanism of action for drugs used to treat the symptoms of Alzheimer's disease. nih.govmdpi.com

Impact on Wnt/β-catenin Signaling Pathway

The Wnt signaling cascade is initiated by the binding of Wnt proteins to their receptors, which prevents the degradation of β-catenin. This allows β-catenin to accumulate in the nucleus, where it activates the transcription of target genes.

Certain benzimidazole (B57391) compounds, which share structural similarities with benzamides, have been identified as inhibitors of the Wnt/β-catenin pathway. For instance, novel benzimidazoles were found to be cytotoxic to triple-negative breast cancer cells by downregulating key mediators of the Wnt/β-catenin pathway, including LRP6, cyclin D1, survivin, and nuclear active β-catenin. nih.govnih.gov Some of these compounds demonstrated greater specificity for the Wnt pathway compared to other signaling pathways like mTOR, STAT3, and Notch. nih.govnih.gov

Furthermore, some sulfonamide derivatives, another class of compounds with a related structural motif, have been reported to inhibit β-catenin signaling. These findings suggest that the benzamide scaffold could potentially be a starting point for the design of new Wnt/β-catenin signaling inhibitors. However, it is important to note that these studies were not conducted on this compound itself, and further research is needed to determine if it has any activity on this pathway.

Effects on T-cell Function and Cytokine Production (e.g., IL-2)

The influence of this compound on T-cell function and the production of cytokines such as Interleukin-2 (IL-2) is an area where direct research is limited. However, studies on related N-substituted benzamides and other benzamide derivatives offer some understanding of their potential immunomodulatory roles. T-cell activation is a cornerstone of the adaptive immune response, initiated by the interaction of the T-cell receptor (TCR) with an antigen-MHC complex, and is modulated by various signaling pathways and cytokines. nih.gov

Research has shown that certain N-substituted benzamides can influence T-cell responses. For example, some thalidomide (B1683933) analogues, which contain a phthalimide (B116566) group that can be considered a cyclic dicarboximide related to benzamides, have been shown to modulate T-cell proliferation and cytokine production. mdpi.com Specifically, some analogues were found to increase T-cell proliferation and the production of IL-2 and IFN-γ. mdpi.com

More directly related, a study on a proteolysis-targeting chimera (PROTAC) incorporating a 4-bromo-N,N,2-trimethylbenzamide moiety demonstrated an enhancement of IL-2 production in Jurkat cells. acs.org This suggests that this particular structural component can be part of a larger molecule that positively influences T-cell activation signals. The study showed that this PROTAC could recover IL-2 production in the presence of immunosuppressive agents. acs.org

Additionally, some N-2-(phenylamino) benzamide derivatives have been shown to suppress the activation of the NF-κB pathway in cancer cells and inhibit the production of pro-inflammatory cytokines like IL-1β in macrophages. acs.orgnih.gov Since NF-κB is a critical transcription factor for T-cell activation and cytokine production, its modulation by benzamide derivatives could have significant effects on T-cell function.

These findings, while not directly on this compound, suggest that substituted benzamides can have complex and varied effects on T-cell function and cytokine release, warranting further investigation into the specific role of the title compound.

Protein Degradation Mechanisms via Ubiquitin-Proteasome System (UPS)

The ubiquitin-proteasome system (UPS) is a major pathway for selective protein degradation in eukaryotic cells, playing a critical role in cellular homeostasis. iiarjournals.org While there is no direct evidence of this compound's involvement in the UPS, research on other benzamide derivatives suggests that this class of compounds can interact with and modulate this system.

The UPS involves the tagging of substrate proteins with ubiquitin, which marks them for degradation by the proteasome. iiarjournals.org This process is crucial for the regulation of many cellular processes, and its dysregulation is implicated in various diseases, including cancer. iiarjournals.org

Furthermore, some dipeptide benzamide derivatives have been noted as synthetic proteasome inhibitors. ahajournals.org Additionally, certain benzamide compounds have been incorporated into Proteolysis-Targeting Chimeras (PROTACs). acs.org PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The inclusion of a benzamide moiety in these structures highlights its utility as a scaffold for designing molecules that hijack the UPS for targeted protein degradation. acs.org

These examples, while not directly implicating this compound, demonstrate the potential for the benzamide chemical class to be involved in the modulation of the ubiquitin-proteasome system.

Molecular Interaction Studies

DNA-Compound Interactions (e.g., minor groove binding, cross-linking)

While specific studies on the interaction of this compound with DNA are not available, research on the closely related compound, 4-aminobenzamide (B1265587), provides significant insights into the potential for this class of molecules to bind to the minor groove of DNA. The minor groove is a key target for small molecules that can modulate DNA replication and transcription.

Studies on polyamides containing 4-aminobenzamide have shown that this moiety can be a suitable substitute for 4-aminopyrrole-2-carboxylate, a common component of DNA minor groove binders. nih.gov The para-disubstituted arrangement in these polyamides was found to be crucial for effective DNA binding, as it provides a curvature that complements the shape of the DNA minor groove. nih.gov In contrast, ortho- and meta-analogs did not show significant binding, suggesting that the geometry of the substitution pattern is critical. nih.gov

Further research on 4-aminobenzamide derivatives has demonstrated their ability to interact with dG nucleobases within the intercalation cavity of the DNA minor groove. rsc.org The binding affinity of these derivatives was influenced by the nature of the side chains, with aromatic side chains showing the highest affinity due to additional π-π stacking interactions with the DNA bases. rsc.org This interaction with CpG-rich DNA sequences suggests a potential role in modulating DNA methylation. rsc.org

It is important to emphasize that these studies were conducted on 4-aminobenzamide and its derivatives, not on this compound. The additional N,N-dimethyl and 2-methyl substituents on the target compound would likely alter its steric and electronic properties, which could in turn affect its ability to bind to the DNA minor groove. Further experimental work is required to determine if this compound itself can interact with DNA in a similar manner.

Ion-Associate Complex Formation and Receptor Interactions

The formation of ion-associate complexes can be a critical aspect of a compound's biological activity, influencing its solubility, stability, and interaction with biological receptors. While there is no specific data on ion-associate complex formation for this compound, studies on the structurally related compound procainamide (B1213733) (4-amino-N-[2-(diethylamino)ethyl]benzamide) offer valuable insights into this phenomenon.

Research has shown that procainamide can form a stable ion-associate complex with tetraphenylborate. mdpi.com This complex was synthesized through an ion-associate reaction in an aqueous medium and was characterized by various spectroscopic methods. mdpi.com The formation of such complexes is considered important for understanding the interactions between bioactive molecules and their receptors. mdpi.com

In the context of receptor interactions, compounds containing an amide moiety, such as benzamides, possess two potential binding sites for metal ions: the oxygen and the nitrogen of the amide group. asianpubs.org The coordination behavior can be influenced by factors like steric hindrance. asianpubs.org Studies on lanthanide nitrate (B79036) complexes with 2-N-(6-picolyl)-benzamide have shown that the ligand coordinates to the metal ion in a bidentate fashion through the amide oxygen and the nitrogen of the heterocyclic ring. ias.ac.in

Furthermore, copper(II) complexes with N-(2H- nih.govnih.govthiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives have been synthesized and characterized. nih.gov In these complexes, the benzamide derivative acts as a monodentate ligand, coordinating to the copper ion. nih.gov

These examples with related benzamide structures illustrate the capacity of the benzamide functional group to participate in the formation of metal and ion-associate complexes. The specific electronic and steric properties of this compound would determine its potential for such interactions.

Antibacterial Activity Mechanisms (for related compounds)

A variety of benzamide derivatives have demonstrated antibacterial properties, acting through several proposed mechanisms. While specific studies on the antibacterial mechanism of this compound are not detailed in the provided search results, research on related compounds offers valuable insights.

One of the key mechanisms of action for some benzamide-based agents is the inhibition of the bacterial cell division protein FtsZ. FtsZ is a crucial protein that forms the Z-ring at the site of cell division, making it an attractive target for new antibiotics. Certain benzamide inhibitors have been shown to bind to a specific cleft in the FtsZ protein of Staphylococcus aureus, disrupting its function and leading to bacterial cell death.

Another potential mechanism involves the inhibition of methionine aminopeptidases (MetAPs). Bengamides, which are natural products containing an amide linkage, have been found to inhibit MetAPs in Mycobacterium tuberculosis, thereby blocking the growth of this pathogen. This highlights a different enzymatic target for amide-containing compounds.

Furthermore, some N,N-dimethylbenzamide derivatives have been noted for their antibacterial activity, although the precise mechanism is not always fully elucidated. sciensage.inforesearchgate.net The addition of hydrotropes like N,N-dimethylbenzamide has been shown to modulate the antibacterial activity of surfactants, suggesting an influence on the bacterial cell membrane or its environment. researchgate.net

It is also proposed that benzimidazole derivatives, which are structurally related to benzamides, can act as purine (B94841) antimetabolites. By competing with purines, they may interfere with the biosynthesis of nucleic acids and proteins in the bacterial cell wall, thus inhibiting bacterial growth. nih.gov

The following table summarizes the minimum inhibitory concentrations (MIC) for some benzamide derivatives against various bacterial strains, as reported in the literature.

| Compound/Derivative | Bacterial Strain | MIC (μg/mL) | Reference |

| Compound 5a (a benzamide derivative) | B. subtilis | 6.25 | nih.gov |

| Compound 5a (a benzamide derivative) | E. coli | 3.12 | nih.gov |

| Compound 6b (a benzamide derivative) | E. coli | 3.12 | nih.gov |

| Compound 6c (a benzamide derivative) | B. subtilis | 6.25 | nih.gov |

| Bengamide A | Streptococcus pyogenes | 4 | |

| Bengamide B | Streptococcus pyogenes | 2 | |

| TXH9179 (a benzamide FtsZ inhibitor) | S. aureus (mode MIC) | 0.25 |

These findings underscore the diverse ways in which benzamide-related compounds can exert their antibacterial effects. Further research is necessary to determine the specific mechanism of action for this compound.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic properties and geometric structure of molecules. For aromatic compounds like 4-amino-N,N,2-trimethylbenzamide, these methods offer deep insights into their intrinsic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For compounds analogous to this compound, DFT calculations, often using the B3LYP functional with a 6-311G(d,p) basis set, are employed to determine the most stable three-dimensional arrangement of atoms, known as geometric optimization. nih.govresearchgate.net This process calculates the molecule's ground state energy and provides optimized bond lengths and angles. The correlation between theoretical and experimental data, such as NMR spectra, is often very high, validating the accuracy of the computed structure. nih.govresearchgate.net These optimized geometries are the foundation for further computational analysis. edu.krd

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.net A small energy gap suggests that a molecule can be easily excited and is generally associated with high chemical reactivity, whereas a large gap indicates high stability. nih.govresearchgate.netresearchgate.net

Table 1: Illustrative Frontier Molecular Orbital Energies and Energy Gaps for Benzamide (B126) Derivatives

| Compound/Derivative | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Source |

| Procainamide-TPB Complex (S1) | DFT/B3LYP/6-311G(d,p) | - | - | 3.182 | nih.govresearchgate.net |

| Procainamide-TPB Complex (S2) | DFT/B3LYP/6-311G(d,p) | - | - | 3.231 | nih.govresearchgate.net |

| 8C1M6PB | DFT/B3LYP/6-311G(d,p) | - | - | 0.9042 | physchemres.org |

This table presents data for related compounds to illustrate the typical values obtained from DFT calculations. Procainamide (B1213733) is 4-amino-N-[2-(diethylamino)ethyl]benzamide. 8C1M6PB is a porphyrin complex.

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, using a color scale to denote different potential values. researchgate.netresearchgate.net

Red and Yellow Regions : These colors indicate areas of negative electrostatic potential, which are rich in electrons. For benzamide derivatives, these regions are typically found around electronegative atoms like the oxygen of the carbonyl group and the nitrogen of the amino group. These sites are susceptible to electrophilic attack. nih.govresearchgate.net

Blue Regions : This color signifies areas of positive electrostatic potential (electron-poor), usually located around hydrogen atoms, particularly those of the amino group. These sites are prone to nucleophilic attack. researchgate.net

Green Regions : These areas represent neutral or zero potential.

The MEP map provides a valuable guide to the reactive sites of a molecule, offering insights into its intermolecular interactions and chemical reactivity. nih.gov

Molecular Modeling and Dynamics Simulations

Building upon quantum chemical calculations, molecular modeling and dynamics simulations explore how a molecule might interact with biological targets and its conformational flexibility.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. This method is central to structure-based drug design. For benzamide derivatives like procainamide, docking studies have been used to investigate interactions with biological targets such as DNA methyltransferase, providing insight into their mechanism of action. nih.gov

The process involves placing the optimized 3D structure of the ligand (e.g., this compound) into the binding site of a receptor. The simulation then calculates the binding affinity, typically expressed as a binding energy score, and identifies key interactions like hydrogen bonds and hydrophobic contacts that stabilize the complex. nih.gov This information is crucial for understanding the molecule's potential biological activity and for designing new derivatives with improved binding characteristics.

Table 2: Key Parameters in a Typical Molecular Docking Study

| Parameter | Description | Example |

| Binding Energy | The calculated free energy of binding (in kcal/mol). More negative values indicate stronger binding. | -8.5 kcal/mol |

| Hydrogen Bonds | The number and specific amino acid residues involved in hydrogen bonding with the ligand. | ASN101, GLU125 |

| Hydrophobic Interactions | The amino acid residues that form non-polar interactions with the ligand. | LEU80, VAL150 |

| Inhibitory Constant (Ki) | A calculated value indicating the ligand's potency as an inhibitor. | 1.2 µM |

This table is illustrative of the data generated from molecular docking studies.

Conformational analysis examines the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation about single bonds. For benzamide derivatives, a key aspect is the rotation around the bond connecting the carbonyl group to the benzene (B151609) ring and the bond in the N,N-dimethyl amide side chain. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Following a comprehensive review of scientific literature and chemical databases, no specific Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models were found for the compound this compound. Research focusing on the development of predictive models for the biological activity or physicochemical properties of this particular molecule appears to be unavailable in the public domain.

Prediction of Physicochemical Parameters Relevant to Biological Activity

Detailed predictive studies on the physicochemical parameters of this compound and their direct relevance to its biological activity have not been published. While general computational tools can predict basic properties, specific investigations linking these parameters to biological outcomes for this compound are not documented.

Correlation of Theoretical Parameters with Experimental Research Findings

There is no available research that correlates the theoretical parameters of this compound with experimental findings. Studies involving methods such as Density Functional Theory (DFT) to calculate electronic and geometric properties and compare them with experimental data (e.g., NMR, IR spectroscopy) have not been reported for this specific compound. While such studies exist for structurally related molecules like procainamide, this information is not directly applicable. researchgate.netnih.gov

Due to the absence of specific research on this compound in these computational and theoretical areas, no data tables can be generated.

Advanced Analytical and Spectroscopic Characterization in Research

Spectroscopic Techniques for Structural Elucidation

A complete spectroscopic analysis is fundamental to confirming the molecular structure and understanding the chemical environment of its various components.

Crystallographic Analysis

Rationalization of SAR through Crystal Structures of Ligand-Target Complexes

Understanding the structure-activity relationship (SAR) is a cornerstone of medicinal chemistry and drug discovery. A powerful method for rationalizing SAR is through the determination of the three-dimensional structure of a ligand bound to its biological target, typically a protein or nucleic acid, using X-ray crystallography.

Currently, there are no publicly available crystal structures of 4-amino-N,N,2-trimethylbenzamide in complex with a biological target. However, the study of ligand-target complexes for structurally related benzamides provides a clear framework for how such research would be conducted. For example, the crystallization of other aminobenzamide derivatives in complex with their targets has provided critical insights into their mechanism of action. mdpi.com These studies reveal the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that govern the binding affinity and selectivity of the ligand. mdpi.com

Should this compound be identified as a biologically active agent, determining its crystal structure in complex with its target would be a critical step in understanding its SAR. This knowledge would enable the rational design of new analogs with improved potency, selectivity, and pharmacokinetic properties. The process would involve co-crystallization of the compound with its purified target protein, followed by X-ray diffraction analysis to solve the three-dimensional structure of the complex.

Chromatographic Techniques for Purity Assessment and Separation in Research

Chromatographic methods are indispensable tools in chemical research for the separation, identification, and purification of compounds. For a substance like this compound, various chromatographic techniques would be employed throughout its synthesis and characterization to ensure purity and isolate it from reaction mixtures.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile compounds like this compound. A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as formic acid or trifluoroacetic acid to improve peak shape. The retention time and peak area would be used to quantify the purity of the sample.

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of volatile compounds. While this compound itself may have limited volatility, derivatization could be employed to increase its volatility and thermal stability, making it amenable to GC analysis.

Thin-Layer Chromatography (TLC) would likely be used as a rapid and convenient method to monitor the progress of a chemical reaction to synthesize this compound and to get a preliminary assessment of its purity. Different solvent systems would be tested to achieve good separation of the product from starting materials and byproducts.

Applications As Research Probes and Chemical Tools

Development of Precursors for Drug Discovery Scaffolds

The 4-aminobenzamide (B1265587) scaffold is a recognized privileged structure in medicinal chemistry, and 4-amino-N,N,2-trimethylbenzamide serves as a valuable starting material for creating more complex drug discovery scaffolds. The primary amino group offers a convenient handle for further chemical modifications, allowing for the construction of a wide array of derivatives.

Research has shown that related 4-aminopyridine (B3432731) benzamide (B126) scaffolds can be optimized to develop potent and selective inhibitors for targets such as the TYK2 kinase. This highlights the potential of the aminobenzamide core in generating lead compounds for various therapeutic targets.

Tools for Investigating Biological Pathways

The development of specific inhibitors for biological pathways is crucial for understanding their function and for developing new therapeutic strategies. The this compound scaffold has been implicated in the development of probes for important signaling pathways, including the Tankyrase and HPK1 pathways.

Tankyrase Pathway:

Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes and are involved in various cellular processes, including Wnt/β-catenin signaling, which is often dysregulated in cancer. bldpharm.com Small molecule inhibitors of Tankyrases are therefore valuable tools for both basic research and as potential anti-cancer agents. nih.gov While direct inhibition by this compound has not been extensively reported, the benzamide moiety is a key feature in many known Tankyrase inhibitors. nih.gov The exploration of the nicotinamide-binding site of Tankyrases has led to the identification of 3-arylisoquinolin-1-ones as potent inhibitors, which can be synthesized from precursors related to this compound. glpbio.com

HPK1 Degradation:

Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell activation, making it an attractive target for cancer immunotherapy. researchgate.netnih.gov The development of Proteolysis Targeting Chimeras (PROTACs) that can induce the degradation of HPK1 is a promising therapeutic strategy. nih.gov The benzamide core is a feature in some reported HPK1 inhibitors and degraders. acs.org For instance, the discovery of diaminopyrimidine carboxamide HPK1 inhibitors underscores the importance of the carboxamide functional group in achieving potent inhibition. nih.govacs.org

| Compound Type | Target | Key Findings |

| Benzamide Derivatives | Tankyrase | Serve as scaffolds for potent and selective inhibitors. nih.govglpbio.com |

| Carboxamide-based Compounds | HPK1 | Essential for potent enzyme inhibition and cellular activity. nih.govacs.org |

| PROTACs with Benzamide-related linkers | HPK1 | Can lead to effective degradation of the HPK1 protein. nih.gov |

Reagents in Complex Organic Synthesis

Beyond its direct biological applications, this compound and its derivatives are useful reagents in complex organic synthesis. The presence of multiple reactive sites allows for its incorporation into larger, more intricate molecular architectures. For example, derivatives of 4-aminobenzamide have been utilized in the synthesis of ion-associate complexes, demonstrating their utility in supramolecular chemistry and materials science. ambeed.com

Reference Compounds in Mechanistic Studies

Substituted benzamides, including this compound, can serve as important reference compounds in mechanistic studies. By systematically modifying the substituents on the benzamide ring, researchers can probe the structure-activity relationships of a particular biological interaction. This allows for a deeper understanding of the molecular determinants of binding and activity, which is essential for the rational design of new and improved molecules.

Future Directions in Academic Research on 4 Amino N,n,2 Trimethylbenzamide and Analogues

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The development of efficient and environmentally friendly synthetic routes is a critical goal in modern chemistry. For 4-amino-N,N,2-trimethylbenzamide and its analogues, future research will likely prioritize methods that improve yield, reduce waste, and utilize sustainable materials.

One promising avenue is the refinement of catalytic hydrogenation processes. For instance, the preparation of 4-amino-2-fluoro-N-methylbenzamide, a related compound, using a Pd/C catalyst for hydrogenation has been shown to be a clean production technology. google.com This method achieves high yields (over 98%) and purity (over 98%), with the added benefit that the catalyst and organic solvents can be recycled, minimizing waste. google.com Future work could focus on adapting similar palladium-based systems or exploring even more sustainable catalysts, such as iron-based nanoparticles, which offer cost reduction and easy magnetic recovery.